

Application Notes and Protocols for Staurolite Thermobarometry in P-T Path Reconstruction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Staurolite
Cat. No.:	B076914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing **staurolite** thermobarometry to reconstruct the pressure-temperature (P-T) paths of metamorphic rocks. **Staurolite**, a common mineral in medium-grade metamorphic rocks, serves as a powerful indicator of the thermal and baric history of the Earth's crust.^{[1][2][3]} Understanding these P-T paths is crucial for unraveling the tectonic processes that shape mountain belts and continental crust.

Introduction to Staurolite Thermobarometry

Staurolite is a nesosilicate mineral with a chemical formula of $(\text{Fe},\text{Mg},\text{Zn})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$.^[2] Its stability is sensitive to changes in pressure, temperature, and bulk rock composition, making it an invaluable tool in metamorphic petrology.^{[4][5][6]} **Staurolite** thermobarometry utilizes the chemical composition of **staurolite** and its coexisting minerals, such as garnet, biotite, and kyanite, to quantify the P-T conditions of metamorphism.^{[7][8][9]} By analyzing mineral assemblages and their compositional variations within a single rock, a sequence of P-T points can be determined, effectively reconstructing a segment of the rock's journey through the Earth's crust.^[10]

Principles of Staurolite Stability and P-T Significance

The presence and composition of **staurolite** are governed by a series of metamorphic reactions. For instance, the formation of **staurolite** is often associated with the breakdown of chloritoid or chlorite at specific P-T conditions.^{[5][6]} **Staurolite** is typically stable in a temperature range of approximately 500 to 700°C and at pressures greater than 0.15 GPa.^[5]

The specific mineral assemblage coexisting with **staurolite** provides crucial constraints on the P-T conditions. For example:

- **Staurolite** + Kyanite: Indicates medium to high-pressure conditions.^{[1][11]}
- **Staurolite** + Andalusite: Suggests lower pressure conditions.^[6]
- **Staurolite** + Sillimanite: Points to higher temperature conditions.^{[1][11]}

The chemical composition of **staurolite**, particularly the ratio of magnesium to iron (XMg), is also a key indicator. Higher XMg in **staurolite** is generally favored at higher pressures.^[4]

Data Presentation: P-T Stability Fields and Mineral Assemblages

The following tables summarize the typical pressure-temperature conditions for **staurolite**-bearing mineral assemblages in metapelitic rocks.

Table 1: General P-T Stability Range of **Staurolite**

Parameter	Value	Reference
Temperature Range	500 - 700 °C	[5]
Pressure Range	> 0.15 GPa	[5]

Table 2: P-T Conditions for Key **Staurolite**-Bearing Assemblages in Metapelites

Mineral Assemblage	Typical Pressure (kbar)	Typical Temperature (°C)	Tectonic Setting Implication
Staurolite + Chloritoid + Quartz	4 - 8	500 - 580	Prograde metamorphism in Barrovian sequences
Staurolite + Garnet + Biotite + Muscovite + Quartz	5 - 10	550 - 650	Medium-grade regional metamorphism
Staurolite + Kyanite + Garnet + Biotite + Quartz	6 - 12	580 - 700	Higher-pressure Barrovian metamorphism
Staurolite + Andalusite + Cordierite + Biotite + Quartz	2 - 4	550 - 650	Lower-pressure Buchan metamorphism
Staurolite + Sillimanite + Garnet + Biotite + Quartz	4 - 8	650 - 750	Higher-temperature regional metamorphism

Experimental Protocols

Sample Preparation and Petrographic Analysis

- Thin Section Preparation: Prepare standard polished thin sections (30 μm thick) of the **stauro**lite-bearing rock for petrographic analysis.
- Petrographic Microscopy:
 - Identify the peak metamorphic mineral assemblage, paying close attention to the textural relationships between **stauro**lite and other minerals (e.g., inclusions, reaction rims).[\[10\]](#)
 - Document the prograde and retrograde mineral assemblages based on textural evidence.
 - Select suitable areas for electron microprobe analysis, ensuring that the analyzed minerals are in textural equilibrium.

Electron Probe Microanalysis (EPMA)

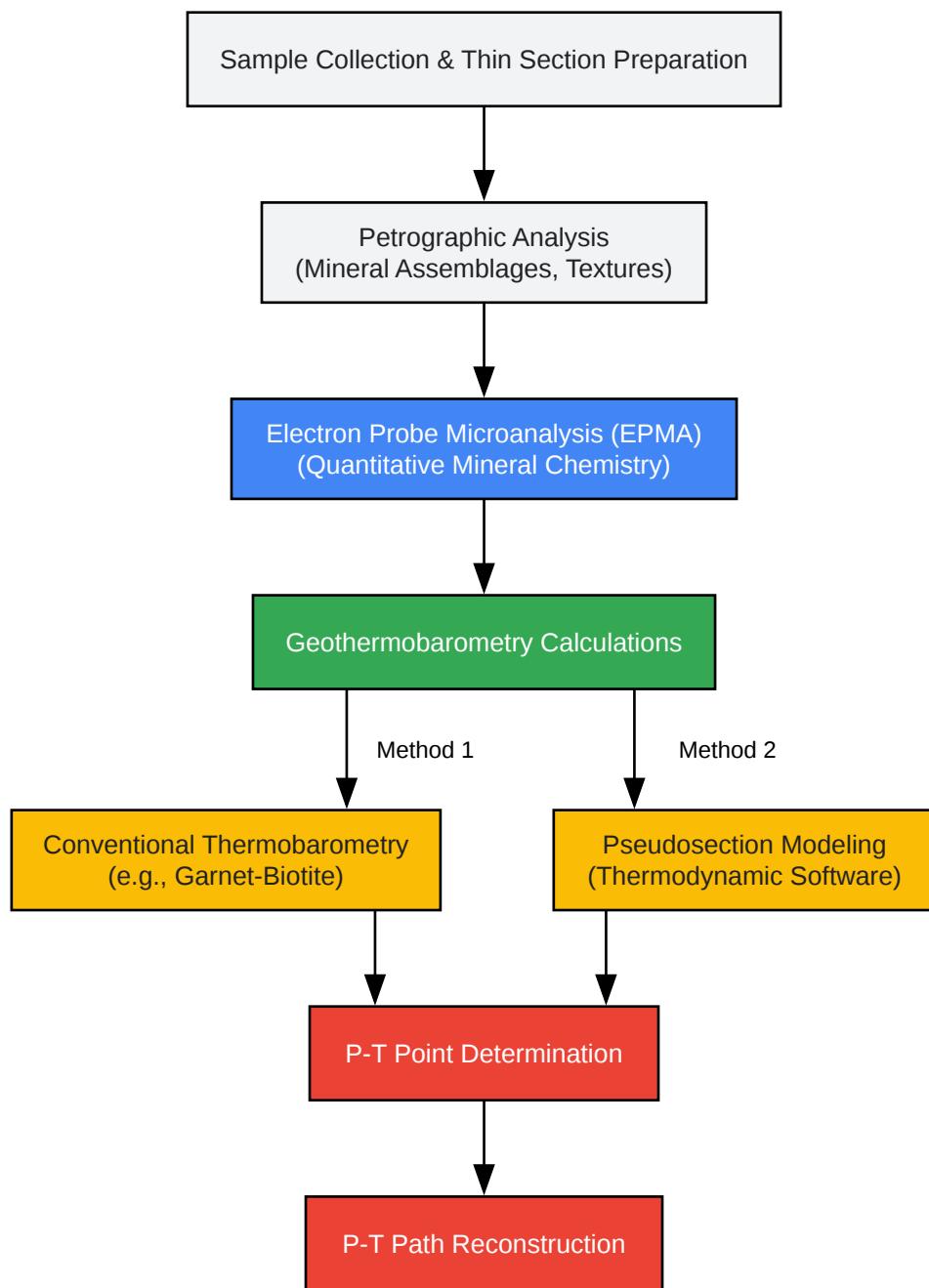
Objective: To obtain accurate quantitative chemical compositions of **staurolite** and coexisting minerals.[\[12\]](#)

Instrumentation: A wavelength-dispersive electron probe microanalyzer (EPMA) is required.[\[13\]](#)

Protocol:

- Sample Coating: Carbon-coat the polished thin section to ensure electrical conductivity.[\[13\]](#)
- Instrument Calibration: Calibrate the EPMA using well-characterized natural and synthetic mineral standards.
- Analytical Conditions:
 - Accelerating Voltage: 15 kV[\[7\]](#)
 - Beam Current: 10-20 nA[\[7\]](#)
 - Beam Size: 1-5 μm , depending on the grain size and presence of inclusions.[\[7\]](#)
- Data Acquisition:
 - Analyze multiple points on each mineral grain (core and rim) to check for chemical zoning.[\[7\]](#)[\[14\]](#)
 - Analyze minerals in close proximity that are inferred to be in chemical equilibrium.
- Data Reduction: Correct the raw X-ray intensity data for matrix effects (ZAF or equivalent correction procedure).[\[15\]](#)

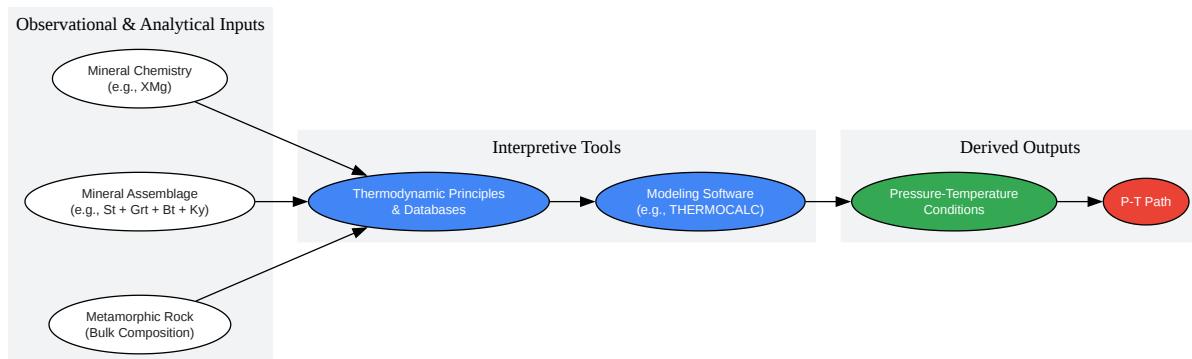
Geothermobarometry Calculations


Objective: To calculate the pressure and temperature conditions of metamorphism using the mineral chemical data.

Methods:

- Conventional Thermobarometry: Utilize established geothermometers and geobarometers based on ion-exchange reactions (e.g., garnet-biotite Fe-Mg exchange thermometer) and net-transfer reactions (e.g., GASP barometer).[7][8][16] Several software packages, such as PTQuick, are available for these calculations.[17]
- Pseudosection Modeling:
 - Determine the bulk rock composition of a representative portion of the sample.
 - Use thermodynamic modeling software (e.g., THERMOCALC, Perple_X) and an internally consistent thermodynamic database to calculate a P-T pseudosection for the specific bulk rock composition.[18][19][20]
 - The intersection of the stability field of the observed peak mineral assemblage on the pseudosection provides the peak P-T conditions.[18][19] Isopleths of mineral compositions (e.g., garnet XMg) can further constrain the P-T conditions.

Visualizations


Workflow for P-T Path Reconstruction

[Click to download full resolution via product page](#)

Caption: Workflow for P-T path reconstruction using **staurolite** thermobarometry.

Logical Relationships in Staurolite Thermobarometry

[Click to download full resolution via product page](#)

Caption: Logical relationships between inputs, tools, and outputs in **staurolite** thermobarometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Staurolite - Wikipedia [en.wikipedia.org]
- 2. Staurolite: A metamorphic mineral famous for twinned crystals [geology.com]
- 3. mindat.org [mindat.org]
- 4. perplex.ethz.ch [perplex.ethz.ch]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. academic.oup.com [academic.oup.com]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. Metamorphic Petrology; Geology 102C [hacker.faculty.geol.ucsb.edu]
- 9. Temperature, pressure, and mixed-volatile equilibria attending metamorphism of staurolite-kyanite-bearing assemblages, Esplanade Range, British Columbia | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]
- 12. api.pageplace.de [api.pageplace.de]
- 13. geology.sk [geology.sk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PTQuick | Dima DD [dimadd.ru]
- 18. researchgate.net [researchgate.net]
- 19. research.ijcaonline.org [research.ijcaonline.org]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staurolite Thermobarometry in P-T Path Reconstruction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076914#staurolite-thermobarometry-for-p-t-path-reconstruction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com